molecular formula C11H13NO B13506499 N-methyl-N-(1-phenylethenyl)acetamide

N-methyl-N-(1-phenylethenyl)acetamide

Cat. No.: B13506499
M. Wt: 175.23 g/mol
InChI Key: NWBXUOIHMZKAMH-UHFFFAOYSA-N
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Description

N-methyl-N-(1-phenylethenyl)acetamide: is an organic compound with the molecular formula C11H13NO It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and a 1-phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1-phenylethenyl)acetamide typically involves the reaction of N-methylacetamide with styrene under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic addition to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N-(1-phenylethenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the phenyl group or the methyl group can be replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-methyl-N-(1-phenylethenyl)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its reactivity makes it suitable for the synthesis of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-methylacetamide: A simpler derivative of acetamide with only a methyl group attached to the nitrogen atom.

    N-phenylacetamide: Another derivative of acetamide with a phenyl group attached to the nitrogen atom.

    N-methyl-N-phenylacetamide: A compound similar to N-methyl-N-(1-phenylethenyl)acetamide but without the ethenyl group.

Uniqueness: this compound is unique due to the presence of both a methyl group and a 1-phenylethenyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-N-(1-phenylethenyl)acetamide

InChI

InChI=1S/C11H13NO/c1-9(12(3)10(2)13)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3

InChI Key

NWBXUOIHMZKAMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(=C)C1=CC=CC=C1

Origin of Product

United States

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